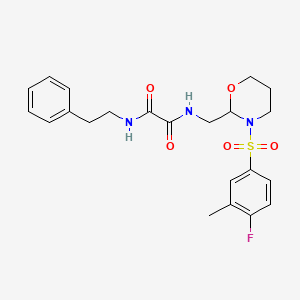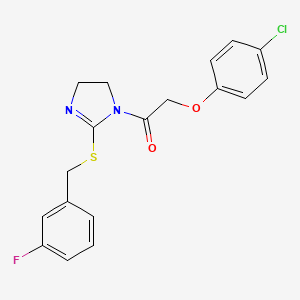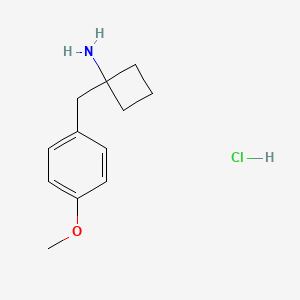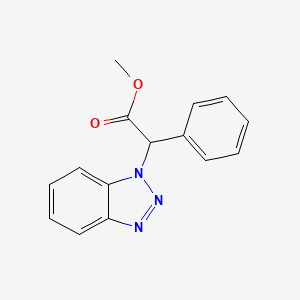
N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the given chemical structure often involves complex reactions that incorporate sulfonamide moieties and various functional groups. For instance, Ghorab et al. (2017) describe the synthesis of a new series of sulfonamide derivatives, showcasing methods that could potentially be applied or adapted for the synthesis of our compound of interest. These methodologies underscore the importance of sulfonamide in enhancing antimicrobial activity, suggesting a possible route for synthesizing compounds with similar functional groups (Ghorab, Soliman, Alsaid, & Askar, 2017).
Molecular Structure Analysis
The investigation into the molecular structure of such compounds often utilizes spectroscopic and crystallographic techniques. Paventi et al. (1996) elucidated the structure of related polymer compounds using NMR and FT-IR spectroscopy, providing insights into how these methods can reveal the intricate details of molecular structures (Paventi, Chan, & Hay, 1996).
Chemical Reactions and Properties
Compounds with the sulfonamide group engage in a variety of chemical reactions. For example, Hasegawa et al. (2018) developed a visible light-promoted process for desulfonylation of N-sulfonylamides and -amines, highlighting a reaction that could be relevant for modifying or understanding the chemical behavior of our target compound (Hasegawa, Nagakura, Izumiya, Matsumoto, Tanaka, Miura, Ikoma, Iwamoto, & Wakamatsu, 2018).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in various conditions. Murugavel et al. (2008) provide an example of determining crystal packing and interaction through C-H⋯F interactions, a type of analysis that is critical for comprehending the physical characteristics of complex molecules (Murugavel, Kannan, Subbiahpandi, Murugan, & SrimanNarayanan, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for undergoing specific reactions, are fundamental for applying these compounds in practical scenarios. Nikonov et al. (2021) synthesized and characterized a compound with sulfonamide linkage, which could provide insights into the reactivity and stability of similar compounds (Nikonov, Sterkhova, & Lazareva, 2021).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study focused on the synthesis of novel derivatives carrying the sulfonamide moiety, which displayed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compounds showed higher activity compared to reference drugs, indicating their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Molecular Recognition and Sensor Applications
- Research into the self-assembled aggregates of fluoroalkylated end-capped oligomers demonstrated the selective recognition of hydrophilic amino and N,N-dimethylamino compounds. These aggregates could transfer these compounds from aqueous solutions to organic media, suggesting applications in molecular recognition and environmental remediation (Sawada et al., 2000).
Material Science and Polymer Chemistry
- In the field of material science, guanidinium-functionalized anion exchange polymer electrolytes were synthesized for potential use in energy storage and conversion devices. This research exemplifies the application of fluorophenyl-amine reactions in creating novel materials with specific functionalities (Kim et al., 2011).
Luminescence and Sensor Development
- Studies on europium(III) complexes designed as fluorescent pH probes offer insights into the development of sensitive luminescent sensors for biological and environmental monitoring. These probes show high sensitivity to pH changes, enabling their application in live cell imaging and in vivo studies (Zhang et al., 2011).
Environmental Monitoring
- A novel colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in neutral water was developed, showcasing the potential for creating sensitive and selective test kits for environmental pollutants. This research emphasizes the utility of sulfonamide derivatives in environmental science (Das et al., 2012).
Propriétés
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-16-14-18(8-9-19(16)23)32(29,30)26-12-5-13-31-20(26)15-25-22(28)21(27)24-11-10-17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLICAKKCADTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)
![1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2491107.png)
![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)
![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)




